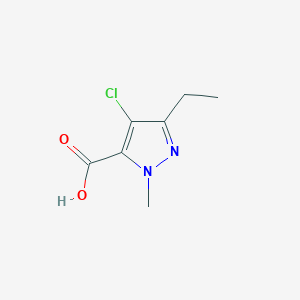
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound belonging to the pyrazole family, characterized by a pyrazole ring substituted with chloro, ethyl, and methyl groups, as well as a carboxylic acid function. While the specific compound is not directly studied in the provided papers, related pyrazole derivatives have been synthesized and characterized, indicating the interest in this class of compounds for their potential applications and properties .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions, starting from simple precursors. For instance, 1H-pyrazole-4-carboxylic acid was synthesized from ethyl cyanoacetate and triethyl orthoformate through Claisen condensation, cyclization, deamination, and hydrolysis, achieving a high yield of 97.1% . Similarly, 4-chlorosubstituted pyrazolecarboxylic acids were synthesized via chlorination at the Pt anode in NaCl aqueous solutions, with yields depending on the substituents' positions and properties . These methods could potentially be adapted for the synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . These techniques help in determining the position of substituents on the pyrazole ring and the overall 3D conformation of the molecule. For example, the crystal structure of a related compound was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Such detailed structural analysis is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including functionalization, annulation, and cross-coupling reactions. The functionalization reactions of pyrazole carboxylic acids and their derivatives have been explored, leading to the formation of amides and imidazo[4,5-b]pyridine derivatives . Additionally, cross-coupling reactions such as Sonogashira-type and Suzuki coupling have been used to obtain alkynyl and aryl pyrazoles, respectively . These reactions demonstrate the versatility of pyrazole derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's electron distribution, acidity, and potential for intermolecular interactions. For instance, the presence of a carboxylic acid group typically leads to the formation of hydrogen-bonded dimers in the solid state . Moreover, the electron-withdrawing or donating nature of the substituents can impact the compound's reactivity and stability. The electrosynthesis approach used for chlorination indicates that the electron-donating or withdrawing nature of substituents significantly affects the efficiency of the process .
Wissenschaftliche Forschungsanwendungen
Structural and Spectral Investigations
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid and its derivatives have been studied for their structural and spectral properties. Research by S. Viveka et al. (2016) focused on the combined experimental and theoretical studies of a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, using NMR, FT-IR spectroscopy, and X-ray diffraction techniques. These studies are essential for understanding the molecular structure and chemical behavior of these compounds.
Potential NLO Materials
Research has also explored the potential of pyrazole-4-ethyl carboxylates, closely related to the specified compound, as nonlinear optical (NLO) materials. A study by B. Chandrakantha et al. (2013) synthesized and characterized a novel series of these compounds. They found that specific derivatives exhibit significant nonlinearity, suggesting potential applications in optical limiting technologies.
Synthesis and Applications in Coordination Polymers
The compound and its variants are used in synthesizing coordination polymers. A study by M. Cheng et al. (2017) synthesized isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands from a similar starting material. These ligands were used to assemble coordination polymers with Zn(II) and Cd(II) ions, highlighting the potential for creating diverse metal-organic frameworks.
Electrosynthesis of Chloropyrazolecarboxylic Acids
Electrosynthesis methods have been employed to synthesize 4-chlorosubstituted pyrazolecarboxylic acids. Research by B. V. Lyalin et al. (2009) demonstrated the efficiency of this process, emphasizing the role of substituent structures on the yields. This research aids in developing more efficient synthetic routes for these compounds.
Antioxidant and Antimicrobial Activities
Pyrazole derivatives have been studied for their biological activities. A study by K. Umesha et al. (2009) found that certain derivatives exhibit significant antimicrobial and antioxidant activities. This opens up potential applications in pharmaceutical and health-related fields.
Corrosion Inhibition
Pyrazole derivatives have also been evaluated as corrosion inhibitors for steel. A study by L. Herrag et al. (2007) found that specific compounds effectively reduce the corrosion rate, highlighting an industrial application of these compounds.
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-5-ethyl-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAIFVHVBHMNJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1Cl)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563848 | |
| Record name | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
127892-62-0 | |
| Record name | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B144594.png)
![3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol](/img/structure/B144596.png)

![7-Fluorobenzo[d]isothiazole](/img/structure/B144599.png)




